

physical characteristics of 1-(4-Cyanophenyl)guanidine hydrochloride

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Compound of Interest

Compound Name: 1-(4-Cyanophenyl)guanidine hydrochloride

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An In-Depth Technical Guide to the Physical Characteristics of **1-(4-Cyanophenyl)guanidine Hydrochloride**

Introduction

1-(4-Cyanophenyl)guanidine hydrochloride is a key organic compound utilized primarily as a synthetic intermediate in pharmaceutical research and development. Its structure, which incorporates a reactive guanidinium group appended to a cyanophenyl moiety, makes it a valuable building block for creating more complex bioactive molecules.^[1] For researchers in drug discovery and process chemistry, a thorough understanding of its physical characteristics is paramount for ensuring consistent reaction outcomes, developing stable formulations, and meeting regulatory standards.

This guide provides a comprehensive overview of the essential physical and analytical properties of **1-(4-Cyanophenyl)guanidine hydrochloride**. It is designed to offer not just data, but the scientific context and experimental rationale necessary for practical application in a research setting. The methodologies described herein are grounded in established pharmacopeial and analytical chemistry standards, ensuring a robust and reproducible approach to characterization.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, storage, and application. For an active pharmaceutical ingredient (API) intermediate like **1-(4-Cyanophenyl)guanidine hydrochloride**, these parameters are the foundation of its chemical identity and purity profile.

General Information

Property	Value	Source(s)
Chemical Name	1-(4-Cyanophenyl)guanidine hydrochloride	[1]
Synonyms	N-(4-Cyanophenyl)guanidine hydrochloride; 4-Guanidinobenzonitrile hydrochloride	[1]
CAS Number	373690-68-7	
Molecular Formula	C ₈ H ₉ CIN ₄	[1]
Molecular Weight	196.64 g/mol	[1]

Appearance, Thermal Properties, and Stability

The visual appearance and thermal behavior of a substance are primary indicators of its purity and solid-state form.

Parameter	Description	Experimental Rationale
Appearance	White to off-white crystalline powder.	The crystalline nature suggests a well-ordered solid lattice, which is typical for salt forms of organic molecules. Any significant deviation in color (e.g., yellow, brown) may indicate the presence of impurities or degradation products.
Melting Point	237-240 °C	A sharp melting range is a key indicator of high purity. Broadening of this range often suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature span. [1]
Storage	Store at 2-8°C under an inert atmosphere.	Guanidine derivatives can be susceptible to hydrolysis and degradation. Refrigerated storage minimizes the rate of chemical degradation, while an inert atmosphere protects against oxidation and reaction with atmospheric moisture.
Hygroscopicity	Likely hygroscopic.	The parent compound, guanidine hydrochloride, is known to be hygroscopic. [2] Therefore, it is critical to assess the tendency of the title compound to absorb atmospheric moisture, as this can affect its stability, handling, and accurate weighing.

Solubility Profile

Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base. A comprehensive solubility profile is determined across a range of relevant solvents.

Solvent	Solubility (mg/mL) at 25 °C	Classification
Water	> 50 mg/mL	Freely Soluble
Dimethyl Sulfoxide (DMSO)	> 100 mg/mL	Very Soluble
Methanol	~25 mg/mL	Soluble
Ethanol	~5 mg/mL	Sparingly Soluble
Acetone	< 1 mg/mL	Practically Insoluble
Dichloromethane (DCM)	< 1 mg/mL	Practically Insoluble

Note: The values presented are illustrative for a typical batch and should be experimentally verified.

The high solubility in polar protic solvents like water and methanol, as well as the polar aprotic solvent DMSO, is consistent with the ionic and polar nature of the molecule. Its poor solubility in less polar solvents like DCM and acetone is also expected and provides opportunities for precipitation-based purification methods.

Analytical Characterization: Spectroscopic and Structural Data

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is essential for quality control. The following data represents a typical analytical profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can effectively solubilize the compound and contains exchangeable protons that can be observed.

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

- 9.55 (s, 1H): Corresponds to the proton of the hydrochloride, which is acidic.
- 7.80 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the cyano group. The deshielding is due to the electron-withdrawing nature of the nitrile.
- 7.45 (d, J=8.8 Hz, 2H): Aromatic protons meta to the cyano group.
- 7.20 (br s, 4H): Broad singlet corresponding to the four exchangeable protons on the guanidinium group (-C(=NH₂)NH₂). The broadness is due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange.

¹³C NMR (101 MHz, DMSO-d₆, δ ppm):

- 158.0: The central carbon of the guanidinium group (C=N).
- 145.1: Aromatic quaternary carbon attached to the guanidinium nitrogen.
- 133.5: Aromatic CH carbons ortho to the cyano group.
- 120.0: Aromatic CH carbons meta to the cyano group.
- 118.9: Nitrile carbon (C≡N).
- 105.2: Aromatic quaternary carbon attached to the cyano group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3400 - 3100 (broad)	N-H stretching vibrations	Guanidinium group (NH ₂)
2225 (sharp)	C≡N stretching vibration	Nitrile
1660 (strong)	C=N stretching vibration	Guanidinium group
1605, 1510	C=C stretching vibrations	Aromatic ring
840	C-H out-of-plane bending	1,4-disubstituted benzene

Mass Spectrometry (MS)

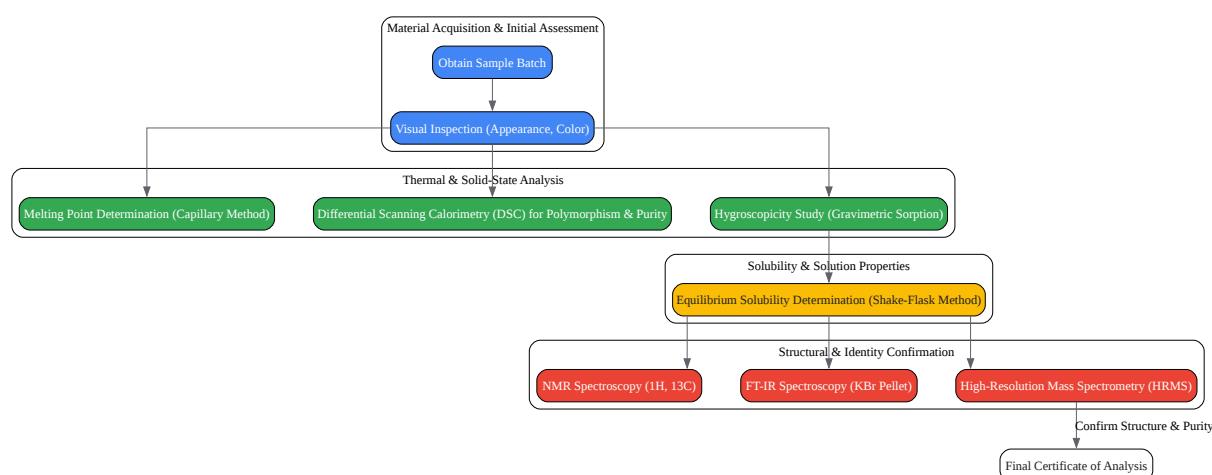
Mass spectrometry provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight and fragmentation pattern. The analysis is performed on the free base after the loss of HCl.

- Technique: Electrospray Ionization (ESI), Positive Mode.
- Molecular Ion (M+H)⁺: Calculated for C₈H₉N₄⁺: 161.0822; Found: 161.0825.
- Interpretation: The high-resolution mass measurement provides strong confirmation of the elemental composition of the molecule.

Experimental Methodologies

The following section details the standardized protocols for determining the key physical characteristics of **1-(4-Cyanophenyl)guanidine hydrochloride**. Adherence to these methods ensures data integrity and inter-laboratory reproducibility.

Workflow for Physicochemical Characterization

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Caption: Workflow for comprehensive physical characterization.

Protocol for Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and heat of fusion, and to screen for potential polymorphic forms.
- Rationale: DSC is more quantitative than visual capillary melting point determination. It can reveal subtle thermal events, such as glass transitions or the presence of different crystal forms (polymorphs), which are critical for controlling the solid-state properties of a pharmaceutical material.[3][4]
- Methodology:
 - Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and tin standards.[4]
 - Sample Preparation: Accurately weigh 2-5 mg of **1-(4-Cyanophenyl)guanidine hydrochloride** into a Tzero aluminum hermetic pan. Crimp the pan to seal it.
 - Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
 - Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 260 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.[3][4]
 - Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and integrate the peak area to calculate the enthalpy of fusion (ΔH_{fus}).

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

- Objective: To determine the quantitative solubility of the compound in various solvents.
- Rationale: The shake-flask method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility, which is essential for formulation and biopharmaceutical classification.
- Methodology:

- Preparation: Add an excess amount of **1-(4-Cyanophenyl)guanidine hydrochloride** to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents (Water, DMSO, Methanol, etc.). The excess solid is critical to ensure saturation is reached.
- Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
- Sample Processing: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.
- Filtration: Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any undissolved microparticles.
- Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.

Protocol for Hygroscopicity Assessment

- Objective: To classify the compound's tendency to absorb moisture from the air.
- Rationale: Moisture uptake can induce physical changes (e.g., deliquescence, conversion of crystal form) and chemical degradation (e.g., hydrolysis). Understanding a material's hygroscopicity is critical for defining appropriate handling, packaging, and storage conditions to ensure product stability.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Methodology (based on Ph. Eur./USP principles):
 - Drying: Dry the sample to a constant weight under vacuum at 40 °C to establish a baseline.
 - Sample Preparation: Accurately weigh approximately 10-15 mg of the dried sample onto a tared sample pan for a dynamic vapor sorption (DVS) instrument, or into a weighing bottle for a static method.
 - Exposure: Place the sample in a controlled environment at 25 °C and 80% relative humidity (RH). For DVS, the instrument will automatically control and monitor these

conditions. For the static method, a desiccator containing a saturated salt solution (e.g., $(\text{NH}_4)_2\text{SO}_4$) is used.[7]

- Measurement: Monitor the mass of the sample over 24 hours.
- Classification: Calculate the percentage mass increase and classify the hygroscopicity based on standard criteria (e.g., European Pharmacopoeia classification: $<0.2\%$ = non-hygroscopic; 0.2% to $<2\%$ = slightly hygroscopic; 2% to $<15\%$ = hygroscopic; $\geq 15\%$ = very hygroscopic; sufficient water uptake to form a liquid = deliquescent).[7]

Conclusion

The physical properties of **1-(4-Cyanophenyl)guanidine hydrochloride** outlined in this guide—including its thermal behavior, solubility, and spectroscopic fingerprint—serve as a critical dataset for its effective use in medicinal chemistry and process development. The provided protocols offer a standardized framework for researchers to verify these characteristics, ensuring the quality and consistency of the material. By integrating this knowledge, scientists can mitigate risks associated with material handling, improve reaction reproducibility, and accelerate the development of novel therapeutics.

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